![molecular formula C18H14Cl2N2O3S2 B2427072 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 919851-19-7](/img/structure/B2427072.png)
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles, including “N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide”, are five-membered heterocyclic compounds that contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
- Application : This compound can serve as a photocatalyst for intermolecular carboarylation of alkenes. Specifically, it facilitates the selective C–O bond cleavage of diarylethers, leading to the formation of valuable products. The benzothiazolyl moiety in the resulting products acts as a formyl precursor, while the OH residue provides a cross-coupling site for further elaboration .
Photocatalytic Reactions
Future Directions
Thiazoles, including “N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide”, have shown a wide range of biological activities, making them a promising area for future research . Future directions may include the design and structure-activity relationship of bioactive molecules .
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-27(24,25)13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-26-18)14-7-4-12(19)9-15(14)20/h2-7,9-10H,8H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHBEYLRJPWHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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